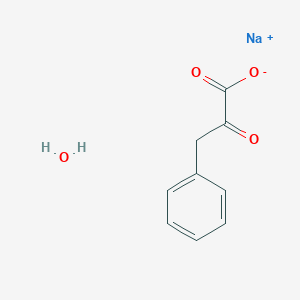

フェニルピルビン酸ナトリウム一水和物

概要

説明

Sodium phenylpyruvate monohydrate, also known as Sodium phenylpyruvate monohydrate, is a useful research compound. Its molecular formula is C9H9NaO4 and its molecular weight is 204.15 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium phenylpyruvate monohydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Pyruvates - Phenylpyruvic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium phenylpyruvate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium phenylpyruvate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成中間体

フェニルピルビン酸ナトリウム一水和物は、有機化学合成における中間体として役立ちます . 反応性のケト基を持つため、複雑な有機分子の構築において重要な役割を果たし、求核付加や縮合などの様々な化学反応を起こして、幅広い生成物を生成することができます。

環境化学

最後に、有害な有機化合物の分解や環境に優しい材料の合成など、環境化学におけるフェニルピルビン酸ナトリウム一水和物の利用を研究することができます。

これらの用途はそれぞれ、フェニルピルビン酸ナトリウム一水和物の独自の化学構造を利用したものであり、科学研究におけるその汎用性と重要性を示しています。 この化合物は、水への溶解性と推奨される貯蔵条件下での安定性が高いため、様々な研究分野で有用性がさらに高まります .

Safety and Hazards

Sodium phenylpyruvate monohydrate should be handled with personal protective equipment and face protection . Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . Dust formation should be avoided . The compound is stable under normal conditions .

作用機序

Target of Action

Sodium phenylpyruvate monohydrate, also known as Sodium 2-oxo-3-phenylpropanoate hydrate, interacts with several targets. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . These enzymes play crucial roles in various biochemical reactions, contributing to the compound’s overall mechanism of action.

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical reactions. For instance, when Sodium phenylpyruvate monohydrate acts as a substrate for phenylpyruvate decarboxylase, it undergoes decarboxylation, a process that removes a carboxyl group and releases carbon dioxide .

Biochemical Pathways

Sodium phenylpyruvate monohydrate is involved in the synthesis of phenylalanine , an essential amino acid . Phenylalanine is a precursor for a large group of plant specialized metabolites, including the fragrant volatile benzenoid–phenylpropanoids (BPs) . The compound contributes to these pathways, affecting their downstream effects.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The action of Sodium phenylpyruvate monohydrate leads to the production of phenylalanine, which is a precursor for a large group of plant specialized metabolites . This includes the production of fragrant volatile benzenoid–phenylpropanoids (BPs), contributing to the aroma of certain plants .

Action Environment

The action, efficacy, and stability of Sodium phenylpyruvate monohydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments.

生化学分析

Biochemical Properties

Sodium phenylpyruvate monohydrate is involved in several biochemical reactions. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . It inhibits amino acid formation and depresses oxygen consumption . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

In cellular processes, Sodium phenylpyruvate monohydrate has been found to have significant effects. For instance, it has been shown to impair wound healing and augment inflammatory responses in diabetic wounds . Reducing phenylpyruvate via dietary phenylalanine restriction relieves uncontrolled inflammation and benefits diabetic wounds .

Molecular Mechanism

At the molecular level, Sodium phenylpyruvate monohydrate exerts its effects through various mechanisms. It is known to bind to PPT1 protein and increase NLRP3 palmitoylation level . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium phenylpyruvate monohydrate change over time. It is stable when stored at freezer temperatures . The solid form of the compound oxidizes in air and decomposes on storage, if not dry .

Metabolic Pathways

Sodium phenylpyruvate monohydrate is involved in the phenylalanine metabolic pathway . It is produced through two distinct gut microbial pathways: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and the other by phenylpyruvate decarboxylase (PPDC) .

特性

IUPAC Name |

sodium;2-oxo-3-phenylpropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWVLWHPVBHFLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

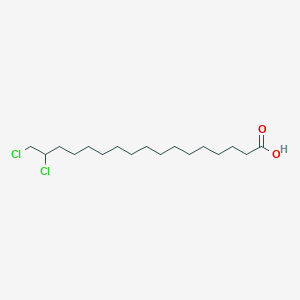

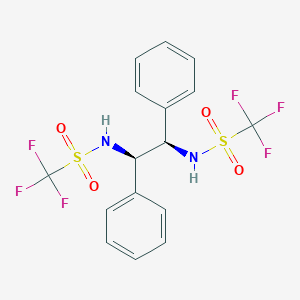

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)